

Application Notes and Protocols for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Cat. No.:	B185599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are characterized by a sulfonyl group connected to an amine and represent a versatile pharmacophore with a wide array of documented biological activities. While historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory, and enzyme inhibitory activities. The structural features of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, which include a benzenesulfonamide core with a cyclohexyl and a methyl group, suggest its potential for interaction with various biological targets.

These application notes provide a comprehensive guide for the investigation of the biological activities of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**, with a focus on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating the common mechanisms of action of anticancer sulfonamides.

Physicochemical Properties

A summary of the key physicochemical properties of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂ S	Echemi[1]
Molecular Weight	268.38 g/mol	Echemi[1]
CAS Number	7467-48-3	Echemi[1]
Appearance	Light brown crystal	Echemi
Melting Point	98-101 °C	Echemi
Boiling Point	432.6 °C at 760 mmHg	Echemi[1]
Density	1.24 g/cm ³	Echemi[1]
XLogP3	2.2	Echemi[1]

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on sulfonamide derivatives, the following biological activities are of primary interest for the investigation of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**:

- Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms. The benzenesulfonamide moiety is often crucial for this activity.[2]
- Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms.[3]
- Cell Cycle Perturbation: Some sulfonamides have been shown to induce cell cycle arrest, a key mechanism in controlling cancer cell proliferation.[4]
- Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression. For example, some sulfonamides are

known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Materials and Reagents:

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[7]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Concentration (μ M)	Absorbance (570 nm)	% Cell Viability
Vehicle Control	1.25 \pm 0.08	100
1	1.10 \pm 0.06	88
10	0.85 \pm 0.05	68
50	0.62 \pm 0.04	49.6
100	0.40 \pm 0.03	32

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.[8]

Materials and Reagents:

- Cancer cell line
- Complete cell culture medium
- **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Protocol:

- Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** for 24 or 48 hours. Include a vehicle-treated control group.
- Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge at 500 x g for 5 minutes.
- Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[9] Fix the cells overnight at -20°C.
- Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[8] Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.[8]
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]

- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.[8]
- Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Data Presentation:

Treatment	% Cells in G0/G1	% Cells in S	% Cells in G2/M
Vehicle Control	65.2 ± 3.1	20.5 ± 1.8	14.3 ± 1.5
Compound (IC ₅₀)	78.9 ± 4.2	10.1 ± 1.2	11.0 ± 1.3

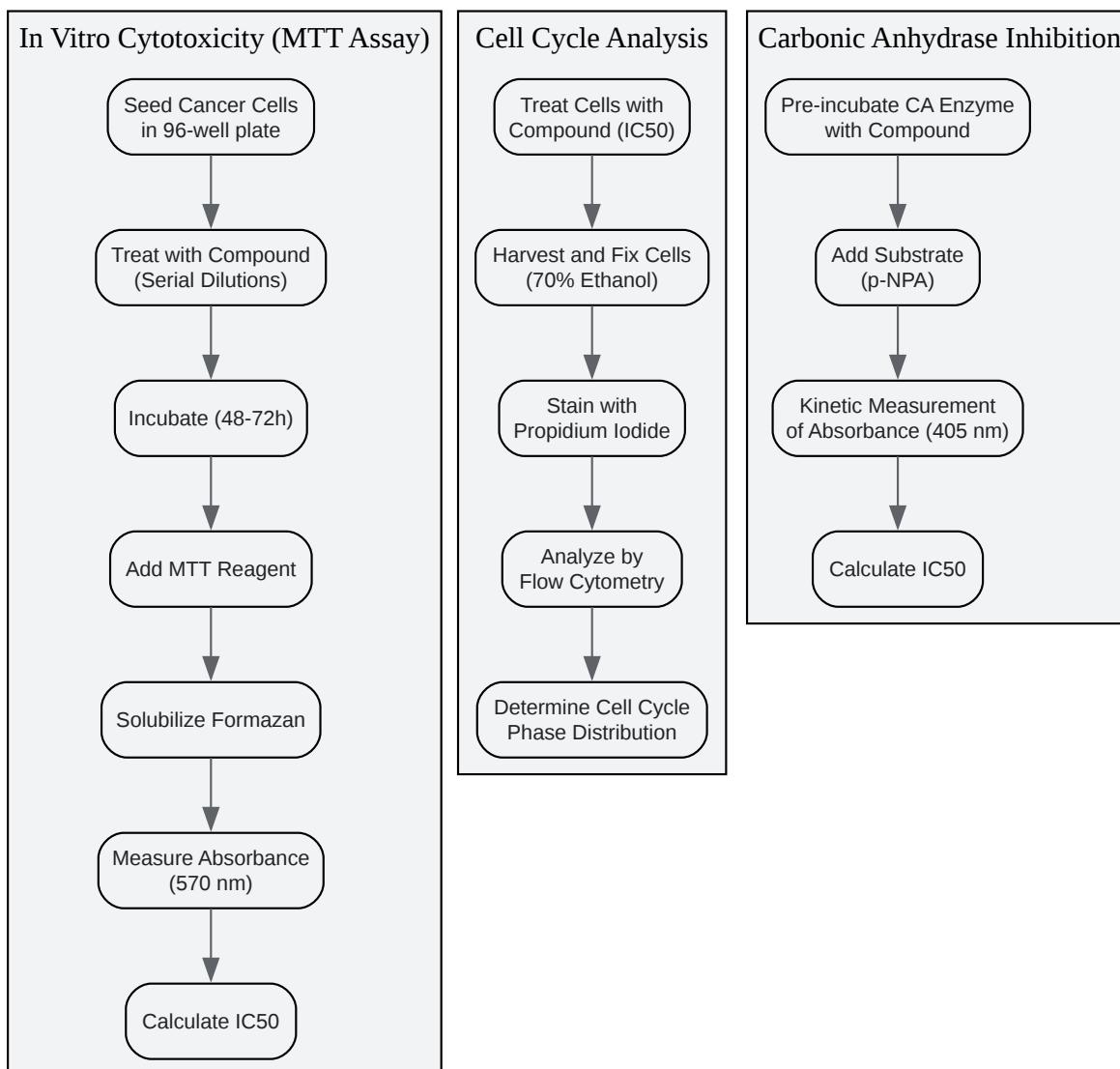
In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to produce the colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[10]

Materials and Reagents:

- Human Carbonic Anhydrase II (CAII) enzyme
- Tris-HCl buffer (50 mM, pH 7.5)
- p-Nitrophenyl acetate (p-NPA) substrate solution
- **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**
- Acetazolamide (a known CA inhibitor, as a positive control)
- 96-well microplate
- Microplate reader

Protocol:


- Reagent Preparation: Prepare a working solution of CAII in Tris-HCl buffer. Prepare a stock solution of p-NPA in acetonitrile. Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or acetazolamide for the positive control, and buffer for the enzyme control), and the CAII working solution.[10]
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells. [10]
- Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[10]
- Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value.

Data Presentation:

Compound Concentration (nM)	Reaction Rate (mOD/min)	% Inhibition
Enzyme Control	25.4 ± 1.2	0
10	20.1 ± 1.0	20.9
50	15.3 ± 0.8	39.8
100	12.5 ± 0.6	50.8
500	5.2 ± 0.3	79.5

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for investigating the anticancer properties of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

Potential Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways modulated by anticancer sulfonamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185599#experimental-protocol-for-using-4-amino-n-cyclohexyl-n-methylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com